molecular formula C12H15F3N2O2 B6167504 tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate CAS No. 1043962-45-3

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B6167504
CAS No.: 1043962-45-3
M. Wt: 276.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aromatic amine precursor. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways .

Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for drug development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s pharmacological effects .

Comparison with Similar Compounds

  • tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
  • tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate

Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring, their specific substitution patterns can lead to differences in reactivity and applications. For example, the position of the amino group relative to the trifluoromethyl group can influence the compound’s electronic properties and its interactions with other molecules .

Conclusion

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is a compound of significant interest due to its unique structural features and versatile applications in various fields of scientific research

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-amino-2-(trifluoromethyl)aniline in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-amino-2-(trifluoromethyl)aniline", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-amino-2-(trifluoromethyl)aniline to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate as a white solid." ] }

CAS No.

1043962-45-3

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.